2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3,(H,13,14) |
InChI Key |
UYXRTSHMHDMRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 2 1h Benzo D Imidazol 2 Yl Butan 1 Amine Scaffold
Classical and Contemporary Approaches to the Benzimidazole (B57391) Core Synthesis
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research for over a century. rasayanjournal.co.in Methodologies range from century-old condensation reactions to modern, catalyzed transformations.
Condensation-Oxidative Cyclization Reactions of o-Phenylenediamine (B120857) with Carboxylic Acid Derivatives
The most fundamental and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, acid chlorides, nitriles, or amides. nih.govresearchgate.netconnectjournals.com The reaction is typically carried out under harsh conditions, often requiring strong acids (like 4N HCl) and high temperatures for several hours to drive the dehydration and cyclization process. jocpr.comorientjchem.org
In the context of synthesizing 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine, this would involve the direct condensation of o-phenylenediamine with a derivative of 2-aminobutanoic acid. The initial step is the formation of an amide bond, followed by a high-temperature, acid-catalyzed intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring.
A related and extensively used variation involves the condensation of o-phenylenediamine with aldehydes. ijariie.com This reaction initially forms a Schiff base intermediate, which then undergoes oxidative cyclization. A variety of oxidizing agents, including hydrogen peroxide (H₂O₂), hypervalent iodine compounds, or even atmospheric air, can be used to facilitate this transformation. organic-chemistry.org Numerous catalytic systems have been developed to render this process more efficient and environmentally benign. nih.govacgpubs.orgsemanticscholar.org
Ring Distortion Strategies for Benzimidazole Formation
More contemporary and mechanistically intriguing routes to the benzimidazole core involve ring distortion or rearrangement strategies. One notable example is an oxone-mediated tandem reaction. nih.gov In this approach, a 2-aminobenzylamine is first condensed with an appropriate aldehyde to form a tetrahydroquinazoline (B156257) intermediate. organic-chemistry.org This intermediate is not isolated but is subjected to an oxidant like Oxone (potassium peroxymonosulfate), which mediates a ring distortion, ultimately affording the 2-substituted benzimidazole in good yields at room temperature. organic-chemistry.orgnih.gov This method provides an alternative to the high-temperature condensations, proceeding through a completely different mechanistic pathway.
Strategic Introduction of the Butan-1-amine Moiety
The introduction of the specific butan-1-amine substituent at the 2-position of the benzimidazole ring can be achieved through two primary strategies: incorporating the fragment during the ring formation or adding it to a pre-formed benzimidazole ring.
Amino Acid-Mediated Cycloaddition Reactions
A highly convergent and efficient strategy for the synthesis of this compound involves using an amino acid as the source of the side chain. Specifically, the condensation of o-phenylenediamine with 2-aminobutanoic acid or its derivatives (e.g., esters or acid chlorides) directly installs the required carbon skeleton and the amine functionality in a single cyclization step. nih.gov
This reaction is analogous to the Phillips-Ladenburg synthesis but uses an amino acid as the carboxylic acid component. Studies have shown the feasibility of condensing o-phenylenediamines with various amino acids, such as glycine, aspartic acid, serine, and histidine, to form the corresponding 2-substituted benzimidazoles. nih.govgoogle.com The use of microwave irradiation has been reported to accelerate this type of reaction, leading to higher yields in shorter times compared to conventional heating. google.com This approach is particularly advantageous as it can preserve the stereochemistry at the alpha-carbon of the amino acid, allowing for the synthesis of enantiomerically pure final products.
Post-Cyclization Functionalization Approaches on the 2-Substituted Benzimidazole Ring
An alternative, though often more complex, strategy involves the functionalization of a pre-existing benzimidazole scaffold. This multi-step approach offers flexibility but requires careful planning of synthetic steps. For instance, one could begin with a simple, readily available benzimidazole, such as 2-methylbenzimidazole. The methyl group could be functionalized via deprotonation followed by alkylation, or through a series of oxidation and homologation steps to build the butan-1-amine chain.
More advanced methods in C-H functionalization could also be envisioned. acs.org For example, a 2-unsubstituted benzimidazole could potentially be functionalized directly, although controlling regioselectivity and achieving the desired alkylamine substituent would be challenging. A more plausible route would involve starting with a benzimidazole bearing a functional group at the 2-position that is amenable to conversion. For example, (1H-benzoimidazol-2-yl)-acetic acid could serve as a starting point. jocpr.com Standard organic transformations, such as reduction of the carboxylic acid to an alcohol, conversion to a leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with a cyanide ion and subsequent reduction, would yield the desired butan-1-amine side chain. While synthetically viable, these multi-step sequences are less atom-economical than direct cycloaddition methods.
Catalytic Paradigms in 2-Substituted Benzimidazole Synthesis
Modern synthetic efforts have focused heavily on the development of catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. Catalysts are employed to lower the activation energy of the condensation and cyclization steps, allowing reactions to proceed under milder conditions with higher yields. These catalysts can be broadly categorized as acid catalysts, metal-based catalysts (both homogeneous and heterogeneous), and nanocatalysts. semanticscholar.orgnih.govrsc.org
A wide array of catalysts have been successfully applied, particularly for the condensation of o-phenylenediamines with aldehydes. Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) researchgate.net and Lewis acids such as indium triflate (In(OTf)₃) ijariie.com are effective. Transition metal catalysts based on iron, nih.gov cobalt, nih.govacs.org nickel, organic-chemistry.org copper, nih.gov and gold nih.gov have been developed, often in the form of nanoparticles or complexes with specialized ligands, to facilitate the oxidative cyclization. Heterogeneous catalysts, including polymer-supported zinc rsc.org and various nanocomposites, nih.gov are particularly attractive as they can be easily recovered and reused, aligning with the principles of green chemistry. acgpubs.org
Below is a table summarizing various catalytic systems used for the synthesis of 2-substituted benzimidazoles, primarily from o-phenylenediamines and aldehydes or alcohols.
Interactive Data Table of Catalytic Systems for Benzimidazole Synthesis
| Catalyst System | Reactants | Solvent | Temperature | Key Features/Yields | Citations |
| Fe(III) Porphyrin | o-Benzoquinone, Aldehyde, NH₄OAc | Ethanol | 80 °C | One-pot, three-component synthesis; high yields. | nih.gov |
| Polymer-supported Zn(II) | o-Phenylenediamine, CO₂ | Ethanol/Water | Not specified | Utilizes CO₂ as a C1 source; catalyst is recyclable. | rsc.org |
| Cobalt Pincer Complex | o-Phenylenediamine, Alcohol | Toluene | 130 °C | Base-free dehydrogenative coupling; forms H₂O and H₂ as byproducts. | acs.org |
| Gold Nanoparticles (Au/TiO₂) | o-Phenylenediamine, Aldehyde | CHCl₃:MeOH | Ambient | Heterogeneous catalyst, high yields under mild conditions. | nih.gov |
| p-Toluenesulfonic Acid (p-TsOH) | o-Phenylenediamine, Aldehyde | DMF | 80 °C | Simple acid catalyst; yields up to 82%. | researchgate.net |
| Nano-Fe₂O₃ | o-Phenylenediamine, Aldehyde | Water | Not specified | Aqueous medium, high efficiency, recyclable catalyst. | nih.gov |
| Onion Extract | o-Phenylenediamine, β-Nitrostyrene | Ethanol | Room Temp. | Green, non-toxic catalyst; yields up to 95%. | acgpubs.org |
| Zirconocene Dichloride (Cp₂ZrCl₂) | o-Phenylenediamine, Aldehyde | Ethanol | Not specified | Excellent yields reported. | rasayanjournal.co.in |
Transition Metal-Catalyzed (e.g., Copper, Palladium, Cobalt, Nickel, Ruthenium) Approaches
Transition metal catalysis offers powerful tools for the construction of the benzimidazole ring system, often proceeding under milder conditions than classical condensation methods. These reactions typically involve the formation of carbon-nitrogen bonds through processes like cross-coupling and dehydrogenative coupling.
Copper (Cu) and Palladium (Pd): Copper and palladium catalysts are widely used for benzimidazole synthesis. One-pot procedures involving a Pd-catalyzed N-arylation followed by a Cu-catalyzed C-H functionalization/C-N bond formation have been developed for related structures. organic-chemistry.org A common approach involves the coupling-cyclization of N-substituted 2-iodoanilines with amides, which can be accelerated with ultrasound assistance. researchgate.net For the synthesis of 2-alkyl-benzimidazoles, Cu-Pd bimetallic catalysts supported on γ-Al₂O₃ have proven effective in the direct synthesis from 2-nitroaniline (B44862) and alcohols. mdpi.com In this system, the bimetallic synergy is crucial; the Pd component shows low conversion on its own, while the Cu component is inactive, but the combined Cu-Pd catalyst achieves high yields. mdpi.com
Ruthenium (Ru) and Iron (Fe): Ruthenium complexes have been employed for the selective synthesis of 2-substituted benzimidazoles through dehydrogenative coupling pathways. researchgate.net A notable strategy allows for solvent-switched selectivity: using a ruthenium-polyoxoniobate complex in water yields 2-substituted benzimidazoles, while switching to an aprotic solvent favors the formation of 1,2-disubstituted benzimidazoles. researchgate.net Iron catalysts have also been utilized for the acceptorless dehydrogenative coupling of primary alcohols with o-phenylenediamines to produce 1,2-disubstituted benzimidazoles. researchgate.net
Nickel (Ni): Nickel-catalyzed methods have been developed for the C-H functionalization of the benzimidazole core. For instance, a Ni-Al bimetallic system using a Ni(COD)₂/AlMe₃ catalyst can achieve the alkylation of benzimidazoles with styrenes. nih.gov Similarly, the condensation of 4-cyano-1,2-phenylenediamine with aldehydes followed by a catalytic reduction using a Ni-Al alloy in aqueous formic acid is another effective route. nih.gov
Table 1: Selected Transition Metal-Catalyzed Syntheses of Benzimidazole Derivatives
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Cu-Pd/γ-Al₂O₃ | o-nitroaniline + ethanol | Direct synthesis; bimetallic synergy improves yield significantly over single metals. | mdpi.com |
| Ruthenium‐polyoxoniobate | o-phenylenediamine + alcohol | Solvent-switched selectivity for 2-substituted vs. 1,2-disubstituted products. | researchgate.net |
| Ni-Al alloy | 2-aryl-5-cyano-1H-benzimidazoles + formic acid | Catalytic reduction step in water to form key aldehyde intermediates. | nih.gov |
| Pd(II)/Cu(I) | N-phenylbenzimidamides + iodobenzenes | One-pot Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization. | organic-chemistry.org |
Metal-Free and Organocatalytic Methodologies
To circumvent the cost and potential toxicity associated with residual metals, metal-free and organocatalytic synthetic strategies have gained significant traction. These methods often rely on the use of readily available, non-metallic reagents and catalysts.
Common approaches include the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh dehydrating conditions (e.g., using polyphosphoric acid or strong mineral acids). nih.govconnectjournals.com However, milder, metal-free alternatives have been developed. One such protocol involves the intramolecular N-arylation of amidines mediated by potassium hydroxide (B78521) in DMSO at 120 °C, which tolerates a wide range of functional groups. acs.org Another innovative method utilizes elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and ortho-substituted anilines. organic-chemistry.org The condensation of o-phenylenediamines with amino acids can also be achieved, representing a direct route to compounds like this compound. nih.gov Recently, the use of simple amino acids themselves as recyclable catalysts for benzimidazole synthesis has been reported, highlighting a green and sustainable approach. growingscience.com
Biocatalytic and Photocatalytic Innovations
Modern synthetic chemistry is increasingly turning to biocatalysis and photocatalysis to achieve highly selective transformations under environmentally benign conditions.
Biocatalysis: Enzymatic processes offer high specificity and operate under mild conditions. An enzymatic electrochemical continuous flow cascade has been developed for the synthesis of substituted benzimidazoles, demonstrating the potential of biocatalysis in this area. growingscience.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. An efficient method for producing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various aldehydes using Rose Bengal as an organic photocatalyst, irradiated by a simple LED light bulb in open air. nih.govacs.org This approach avoids harsh reagents and works well for a broad range of aliphatic and aromatic aldehydes. acs.org Heterogeneous photocatalysis using nano-sized composites, such as Fe₃O₄@V/TiO₂, has also been shown to be effective, with the catalyst being easily recyclable and stable. researchgate.net The mechanism is believed to involve holes, singlet oxygen, and superoxide (B77818) radicals as key reactive species. researchgate.net
Nanocatalyst Applications
Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis, offering high surface area, enhanced reactivity, and ease of separation and reuse. Several types of nanocatalysts have been successfully applied to benzimidazole synthesis.
Supported gold nanoparticles (AuNPs), particularly on a TiO₂ support, have been found to be highly efficient for the selective reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles at room temperature without additives. mdpi.comnih.gov The small size of the gold nanoparticles (2-3 nm) is crucial for their high catalytic activity. mdpi.com Similarly, ZnO nanoparticles have been used to catalyze the cyclocondensation of o-phenylenediamines with aldehydes, providing higher yields in shorter reaction times compared to traditional methods. growingscience.com Magnetic nanocatalysts, such as sulfonic acid-functionalized cobalt ferrite (B1171679) nanoparticles, offer the dual advantages of high catalytic efficiency and simple magnetic separation for reuse. growingscience.com Engineered catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have also been reported for the synthesis of benzimidazole derivatives under ambient temperature, noted for their stability and recyclability over multiple cycles. rsc.org
Table 2: Comparison of Nanocatalysts in Benzimidazole Synthesis
| Nanocatalyst | Key Advantages | Reaction Conditions | Reference |
|---|---|---|---|
| Au/TiO₂ | High activity at ambient temperature, no additives required, reusable. | CHCl₃:MeOH, 25 °C | mdpi.comnih.gov |
| ZnO NPs | Higher yield and shorter reaction time than traditional methods. | Ethanol, 70 °C | growingscience.com |
| MgO@DFNS | Sustainable, highly stable, recyclable for up to six cycles. | Ambient temperature | rsc.org |
| Magnetic Nanoparticles (e.g., CoFe₂O₄-SO₃H) | Green, facile synthesis with easy magnetic separation and reuse. | Varies | growingscience.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is paramount in modern drug synthesis to minimize environmental impact and improve safety and efficiency. For the this compound scaffold, this involves the use of safer solvents, alternative energy sources, and atom-economical reactions.
Solvent-Free and Aqueous Reaction Conditions
Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of benzimidazoles has been successfully performed in water, sometimes without the need for any catalyst. organic-chemistry.org For example, D-glucose has been used as a biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines in water, offering excellent yields and short reaction times. organic-chemistry.org
Solvent-Free Conditions: Eliminating the solvent entirely reduces waste and simplifies purification. The condensation of o-phenylenediamine with benzylamine (B48309) has been achieved under solvent-free conditions using Na₂S₂O₅ as an inexpensive and environmentally friendly oxidizing agent. elsevierpure.com Ball milling is another solvent-free mechanochemical technique that has been successfully used for the reaction of o-phenylenediamine with carboxylic acids and aldehydes, achieving high yields in about an hour. nih.gov
Microwave and Ultrasound-Assisted Synthesis
Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating.
Microwave-Assisted Synthesis: Microwave irradiation has become a standard technique for rapid organic synthesis. asianpubs.orgasianpubs.org The one-pot synthesis of aminomethyl benzimidazoles from amino acids and o-phenylenediamines has been efficiently scaled up to 10 grams using an unmodified household microwave oven, demonstrating its utility for practical, larger-scale preparations. nih.gov This method is advantageous over conventional heating, with reports of yield increases of 10-50% and reaction time reductions of 96-98%. organic-chemistry.org
Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, promoting reactions at the molecular level. The synthesis of 1,2-disubstituted benzimidazoles via a Cu-catalyzed coupling-cyclization was effectively assisted by ultrasound. researchgate.net Similarly, ultrasound has been employed in the synthesis of related heterocyclic systems like 1,3,4-oxadiazol-2-amines, resulting in high yields (81-93%) and demonstrating its broad applicability as a green synthetic tool. researchgate.net
Mechanistic Elucidation of Formation Pathways
Understanding the intricate mechanisms of benzimidazole ring formation and the subsequent or concurrent introduction of the 2-substituent is paramount for the development of efficient and selective synthetic routes. The formation of this compound likely proceeds through a series of well-established, yet subtly complex, reaction pathways.
While ionic mechanisms are more commonly cited for the synthesis of benzimidazoles, the potential involvement of radical species, particularly in oxidative condensation reactions, cannot be disregarded. The synthesis of 2-substituted benzimidazoles can be achieved through the oxidative cross-coupling of anilines and primary alkyl amines. organic-chemistry.org In such processes, radical intermediates may play a crucial role. For instance, the oxidation of a primary amine can lead to the formation of a radical cation, which could then engage in the cyclization process.
In the context of forming the butan-1-amine substituent, a hypothetical radical pathway could involve the generation of a butan-1-amine radical or a related species. However, direct evidence for a radical-mediated synthesis of this compound is not prominently featured in the current body of scientific literature. Most established methods rely on non-radical pathways.
Plausible Radical-Mediated Intermediates
| Intermediate Type | Plausible Structure/Description | Role in Formation |
| Amine Radical Cation | [R-CH(NH2)-CH2-CH3]•+ | Initial species formed from butan-1-amine via single-electron transfer. |
| Carbon-Centered Radical | •CH(NH2)-CH2-CH3 | Formed after deprotonation of the amine radical cation; could add to an imine intermediate. |
| Peroxy Radical Adduct | Intermediates formed in the presence of oxidants like H2O2. | Can facilitate the oxidative cyclization step. |
It is important to note that these are proposed intermediates based on general principles of radical chemistry and their involvement in the synthesis of the target compound would require specific experimental verification.
The introduction of the butan-1-amine moiety at the 2-position of the benzimidazole ring is a critical step. Several established synthetic strategies for 2-substituted benzimidazoles can be adapted for this purpose, each with its own detailed reaction pathway and set of intermediates.
One of the most common methods for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid or its derivative. rasayanjournal.co.ininstras.com In the case of this compound, the corresponding carboxylic acid would be 2-aminobutanoic acid.
The reaction mechanism is believed to proceed through the initial formation of a monoacyl derivative of o-phenylenediamine. instras.com This intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final benzimidazole product.
Proposed Pathway via Condensation with an Amino Acid
The condensation of o-phenylenediamine with an amino acid, such as 2-aminobutanoic acid, represents a direct approach to installing the desired aminoalkyl substituent. nih.gov
Key Intermediates in the Condensation Pathway
| Step | Intermediate Name | Description |
| 1 | N-(2-aminophenyl)-2-aminobutanamide | Formed by the initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid group of 2-aminobutanoic acid. |
| 2 | 2-(1-aminopropyl)-1,2-dihydro-3H-benzo[d]imidazol-2-ol | The product of intramolecular nucleophilic attack of the second amino group of the diamine onto the amide carbonyl carbon, followed by tautomerization. |
| 3 | 2-(1-aminopropyl)-1H-benzo[d]imidazole | The final product is formed after dehydration of the dihydro-imidazolol intermediate. |
Another viable pathway involves the reaction of o-phenylenediamine with a nitrile, such as 2-aminobutanenitrile. This reaction would proceed through the formation of an amidine intermediate, which then cyclizes to the benzimidazole.
Furthermore, the synthesis can be approached by first forming the 2-aminobenzimidazole (B67599) core and then alkylating the amino group. researchgate.net However, achieving selective mono-alkylation and avoiding N-alkylation on the imidazole ring can be challenging.
The synthesis of 2-aminobenzimidazoles often involves the cyclodesulfurization of a thiourea (B124793) precursor. nih.gov This method could potentially be adapted by using a suitably substituted thiourea derived from o-phenylenediamine and an isothiocyanate bearing the butan-1-amine moiety.
Comprehensive Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy offers precise information about the number, type, and arrangement of protons in a molecule. In the case of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the butan-1-amine side chain.
The aromatic region would likely display complex multiplets due to the coupling of the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the imidazole (B134444) moiety. The NH proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm, although its position and appearance can be affected by solvent and concentration.
The protons of the butan-1-amine side chain will exhibit characteristic splitting patterns. The proton at the chiral center (C2 of the butane (B89635) chain) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The two protons of the aminomethyl group (-CH₂NH₂) would likely be diastereotopic and thus may appear as distinct multiplets. The terminal methyl group protons would present as a triplet.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.20 - 7.60 | Multiplet |
| Imidazole-NH | 12.0 - 13.0 | Broad Singlet |
| CH (butan-2-yl) | 3.0 - 3.5 | Multiplet |
| CH₂ (butan-1-amine) | 2.8 - 3.2 | Multiplet |
| CH₂ (butan-3-yl) | 1.5 - 1.8 | Multiplet |
| CH₃ (butan-4-yl) | 0.9 - 1.2 | Triplet |
| NH₂ | 1.5 - 2.5 | Broad Singlet |
Note: Predicted values are based on the analysis of similar benzimidazole derivatives and general principles of NMR spectroscopy.
¹³C NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the spectrum.
The carbon atoms of the benzimidazole ring will resonate in the aromatic region (typically 110-155 ppm). The C2 carbon, to which the butan-1-amine side chain is attached, is expected to appear significantly downfield due to its connection to two nitrogen atoms. The carbon atoms of the butan-1-amine side chain will appear in the aliphatic region of the spectrum. The chemical shifts of these carbons provide information about their immediate electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Benzimidazole C2) | 150 - 155 |
| Aromatic C-H | 110 - 125 |
| Aromatic C (quaternary) | 135 - 145 |
| CH (butan-2-yl) | 45 - 55 |
| CH₂ (butan-1-amine) | 40 - 50 |
| CH₂ (butan-3-yl) | 25 - 35 |
| CH₃ (butan-4-yl) | 10 - 15 |
Note: Predicted values are based on the analysis of similar benzimidazole derivatives and general principles of NMR spectroscopy.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons in the butan-1-amine side chain, helping to trace the spin system from the methyl group to the methine proton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals of the carbon atoms based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule, for example, confirming the attachment of the butan-1-amine side chain to the C2 position of the benzimidazole ring by observing a correlation between the methine proton of the side chain and the C2 carbon of the ring.
Deuterium (B1214612) exchange studies are used to identify labile protons, such as those in N-H and O-H groups. By adding a small amount of deuterium oxide (D₂O) to the NMR sample, the labile protons are replaced by deuterium. This results in the disappearance of the corresponding signals from the ¹H NMR spectrum. In the case of this compound, the signals corresponding to the imidazole N-H and the amine N-H₂ protons would disappear upon the addition of D₂O, confirming their identity. This is a definitive method for distinguishing these signals from other C-H signals in the spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of the benzimidazole ring and the butan-1-amine side chain.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Imidazole) | 3200 - 3500 (broad) | Confirms the presence of the N-H group in the imidazole ring. |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Characteristic of a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the C-H bonds of the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Corresponds to the C-H bonds of the butan-1-amine side chain. |
| C=N Stretch | 1620 - 1650 | A key indicator of the imidazole ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Confirms the presence of the benzene ring. |
| N-H Bend (Amine) | 1550 - 1650 | Bending vibration of the primary amine group. |
| C-N Stretch | 1250 - 1350 | Relates to the stretching of the C-N bonds in the molecule. |
Note: Predicted values are based on the analysis of similar benzimidazole derivatives and general principles of FT-IR spectroscopy.
The combination of these spectroscopic techniques provides a robust and detailed structural characterization of this compound, confirming its elemental composition and the specific arrangement of its constituent atoms.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. For this compound, the Raman spectrum is characterized by vibrations originating from the benzimidazole ring system and the butan-1-amine substituent.
Studies on similar benzimidazole derivatives reveal that the regions of absorption are largely consistent across related compounds. researchgate.net The most intense Raman bands are typically associated with the stretching and breathing modes of the aromatic benzimidazole core. Changes at lower frequencies, particularly in C-H out-of-plane deformations and ring skeletal vibrations, can occur due to alkyl substitution. researchgate.net
Key expected vibrational modes for this compound would include:
Benzimidazole Ring Vibrations: Strong bands corresponding to the C=N and C=C stretching vibrations within the fused ring system. Ring breathing modes, which involve the symmetric expansion and contraction of the ring, are also characteristic and often produce strong Raman signals.
C-H Vibrations: Aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the butyl group will be observed in the 2850-3000 cm⁻¹ range.
N-H Vibrations: The N-H stretching of the imidazole ring is expected around 3200-3460 cm⁻¹. researchgate.net The primary amine (NH₂) of the butan-1-amine group will also exhibit symmetric and asymmetric stretching vibrations.
Skeletal Vibrations: Lower frequency vibrations corresponding to the bending and torsional modes of the entire molecular skeleton, including the C-C and C-N bonds of the side chain.
Table 1: Expected Characteristic Raman Shifts for this compound This data is illustrative and based on typical values for related benzimidazole structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Imidazole N-H Stretch | 3460 - 3200 | Medium |
| C=N/C=C Ring Stretch | 1650 - 1500 | Strong |
| Ring Breathing | 1000 - 900 | Strong |
| C-H In-Plane Bend | 1500 - 1200 | Medium-Weak |
Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
To achieve a precise assignment of the observed vibrational bands in both IR and Raman spectra, theoretical calculations are employed. Density Functional Theory (DFT), often using methods like B3LYP with basis sets such as 6-311++G(d,p), is a powerful tool for predicting the vibrational frequencies of benzimidazole derivatives. researchgate.netnih.govnbu.edu.sa
Following the calculation of harmonic vibrational frequencies, a Potential Energy Distribution (PED) analysis is performed. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.netnih.gov This allows for an unambiguous assignment of complex spectral bands that arise from coupled vibrations.
For this compound, a PED analysis would:
Confirm Assignments: Differentiate between the various C-H bending modes of the aromatic ring and the alkyl chain.
Identify Coupled Modes: Reveal the extent of coupling between the benzimidazole ring vibrations and the vibrations of the butan-1-amine side chain. For instance, the C-N stretching of the side chain may couple with ring deformation modes.
Validate Experimental Data: A close agreement between the theoretically calculated (and scaled) frequencies and the experimental Raman and IR spectra confirms both the accuracy of the computational model and the interpretation of the experimental data. nih.gov
Table 2: Illustrative Potential Energy Distribution (PED) for Selected Modes This table represents a hypothetical PED analysis to illustrate the concept.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contributions (%) |
|---|---|---|
| 3075 | ~3070 (Raman) | ν(C-H) aromatic (95) |
| 2960 | ~2958 (IR, Raman) | νas(CH₂) butyl (88) + νs(CH₂) butyl (10) |
| 1625 | ~1620 (IR) | ν(C=N) (55) + ν(C=C) (35) |
| 1455 | ~1450 (IR, Raman) | δ(CH₂) scissoring (70) + Ring deformation (25) |
| 998 | ~1000 (Raman) | Ring breathing (80) + δ(C-H) (15) |
(ν: stretching; δ: bending; as: asymmetric; s: symmetric)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. nih.gov It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. researchgate.net For this compound (C₁₁H₁₅N₃, Molecular Weight: 189.26 Da), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 190.2.
This technique is highly sensitive and allows for the analysis of the compound directly from a solution, making it compatible with liquid chromatography (LC-MS). researchgate.net The generation of the intact protonated molecule is crucial for confirming the molecular weight of the synthesized or isolated compound. bohrium.com
Electron Ionization Mass Spectrometry (EI-MS)
In contrast to ESI, electron ionization (EI) is a high-energy ("hard") ionization technique that bombards the molecule with electrons, leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. libretexts.org The resulting mass spectrum provides a "fingerprint" of the molecule, with the fragmentation pattern offering significant structural information. journalijdr.com
For this compound, the EI-MS spectrum would show a molecular ion peak at m/z 189, though its intensity may be reduced due to extensive fragmentation. The pattern of fragment ions is characteristic of the benzimidazole core and the alkylamine side chain. researchgate.netscispace.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm or less), which allows for the determination of a molecule's elemental formula. nih.gov While low-resolution MS might identify an ion at m/z 190, HRMS could measure it as 190.1338.
This exact mass can be used to calculate the elemental composition. For the [M+H]⁺ ion of this compound, the theoretical exact mass is 190.1344 (for C₁₁H₁₆N₃⁺). The close agreement between the measured and theoretical exact mass provides unambiguous confirmation of the compound's chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. scispace.comnih.gov
Detailed Fragmentation Pathway Elucidation and Mechanistic Interpretation (e.g., α-cleavage, neutral losses)
The fragmentation pattern observed in EI-MS provides the most detailed structural information. For this compound, fragmentation is dictated by the stability of the resulting cations and neutral losses, primarily involving the butan-1-amine side chain. journalijdr.comscispace.com
The most prominent fragmentation pathways are proposed to be:
α-Cleavage: This is a characteristic fragmentation mechanism for amines. The bond between the carbon bearing the amine group (C1) and the adjacent carbon (C2) of the butyl chain is cleaved. This results in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a highly stable, resonance-stabilized cation at m/z 146 . This is often the base peak in the spectrum.
C₁₁H₁₅N₃⁺· → [C₈H₈N₃]⁺ + •C₃H₇
(m/z 189) → (m/z 146)
McLafferty-type Rearrangement: While less common for simple amines, a rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the benzimidazole nitrogen, followed by cleavage, could occur, leading to the loss of a neutral butene molecule and formation of a radical cation at m/z 133 (2-amino-1H-benzo[d]imidazole).
Benzimidazole Ring Fragmentation: The benzimidazole core itself can fragment, typically through the sequential loss of hydrogen cyanide (HCN). journalijdr.com The fragment at m/z 146 could further lose HCN to produce an ion at m/z 119 .
Table 3: Plausible EI-MS Fragmentation of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 189 | [C₁₁H₁₅N₃]⁺· | Molecular Ion (M⁺·) |
| 146 | [C₈H₈N₃]⁺ | α-Cleavage: Loss of •C₃H₇ from M⁺· |
| 132 | [C₈H₆N₂]⁺· | Loss of •CH₂NH₂ from M⁺· (cleavage of ring-side chain bond) |
| 119 | [C₇H₅N₂]⁺ | Loss of HCN from m/z 146 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The electronic absorption properties of benzimidazole derivatives are characterized by transitions within the aromatic system. Typically, benzimidazoles exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the conjugated system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole core and the solvent used. For instance, various 2-substituted and 1,2-disubstituted benzimidazole derivatives show absorption maxima (λmax) in the range of 212 nm to 470 nm. nih.gov
However, a detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic analysis specifically for this compound, including specific absorption maxima (λmax), molar absorptivity (ε), and a definitive assignment of its electronic transitions and the extent of conjugation, is not available in the reviewed scientific literature. General knowledge suggests that the butan-1-amine substituent would likely have a minor effect on the main π → π* transitions of the benzimidazole ring, though the n → π* transition associated with the nitrogen lone pairs might be influenced.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. For benzimidazole derivatives, it provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
A single crystal X-ray diffraction (SCXRD) study is the definitive method for determining the absolute configuration of chiral centers and the preferred conformation of a molecule in the solid state. The target molecule, this compound, possesses a chiral center at the second carbon of the butyl chain.
Despite a thorough search of scientific databases, a published single crystal X-ray diffraction study for this compound could not be located. Therefore, specific details on its absolute configuration and solid-state conformation are not available. For related structures, such as 2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole, crystallographic studies have revealed detailed conformational information. researchgate.net
The unit cell is the basic repeating unit of a crystal, and its parameters (lengths of the sides a, b, c and the angles α, β, γ between them) along with the space group symmetry, are fundamental outputs of an X-ray diffraction experiment.
As no crystallographic data has been published for this compound, the unit cell parameters and space group symmetry for this specific compound remain undetermined. For comparison, a related compound, 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole, has been studied, but its unit cell parameters would differ significantly due to the presence of the bulky sulfonyl and chloro substituents. iucr.org
The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In benzimidazole derivatives, the N-H group of the imidazole ring and any amino groups are potent hydrogen bond donors, while the imine nitrogen is a hydrogen bond acceptor. The aromatic benzimidazole ring system can also participate in π-π stacking interactions.
A specific analysis of the intermolecular interactions within the crystalline lattice of this compound is not possible due to the absence of its crystal structure. However, studies on analogous substituted benzimidazoles provide insight into the types of interactions that would be expected. For example, various benzimidazole structures are stabilized by intermolecular C-H···N interactions and other forms of hydrogen bonding. nih.govdoaj.org The presence of the primary amine and the N-H group in the target compound would strongly suggest the formation of an extensive hydrogen-bonding network.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Atomic Charges Analysis (e.g., Mulliken, AIM)
Atomic charge distribution provides critical insights into the electronic structure, reactivity, and intermolecular interactions of a molecule. Methods like Mulliken population analysis and Quantum Theory of Atoms in Molecules (AIM) are employed to calculate these charges. For 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine, Density Functional Theory (DFT) calculations, typically using the B3LYP functional, would be expected to reveal a characteristic charge distribution. nih.gov
The nitrogen atoms within the imidazole (B134444) ring are anticipated to be the most electronegative centers, accumulating significant negative charge. researchgate.net The hydrogen atom attached to the imidazole nitrogen (N-H) would, in turn, be highly positive, making it a potent hydrogen bond donor. The carbon atom of the C=N double bond in the imidazole ring is also expected to carry a partial positive charge, rendering it susceptible to nucleophilic attack.
In the side chain, the primary amine group (-NH2) will also feature electronegative nitrogen and electropositive hydrogens, capable of participating in hydrogen bonding. The carbon atoms of the butyl group will exhibit a less pronounced charge distribution, with slight negative charges typical for aliphatic carbons in such environments. nih.gov
An illustrative Mulliken atomic charge distribution, based on theoretical studies of analogous benzimidazole (B57391) derivatives, is presented below. researchgate.net
Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| Imidazole N (N-H) | -0.45 to -0.55 |
| Imidazole N (C=N) | -0.35 to -0.45 |
| Imidazole H (N-H) | +0.30 to +0.40 |
| Amine N (NH2) | -0.60 to -0.70 |
| Amine H (NH2) | +0.25 to +0.35 |
Note: These values are hypothetical and based on published data for structurally similar benzimidazole derivatives. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The presence of a flexible butylamine (B146782) side chain attached to the rigid benzimidazole core suggests a complex conformational landscape for this compound. A potential energy surface (PES) for this molecule would describe the energy as a function of its rotatable bonds. libretexts.org
Identification and Stability of Rotamers and Conformer Populations
The butylamine side chain possesses several single bonds around which rotation can occur, leading to various rotamers (rotational isomers). The most significant rotations would be around the C-C bonds of the butyl chain and the C-N bond of the amine group. The relative stability of these rotamers is determined by steric hindrance and intramolecular interactions. nih.govacs.org
Computational studies on similar molecules with alkyl side chains show that extended, anti-periplanar conformations tend to be lower in energy due to minimized steric clash. nih.gov However, the presence of the amine and imidazole groups allows for the possibility of folded conformations stabilized by intramolecular hydrogen bonds. The population of each conformer at a given temperature is governed by the Boltzmann distribution, with lower energy conformers being more abundant.
Intramolecular Interactions (e.g., C-H···O, N-H···O)
Although this compound lacks oxygen, analogous intramolecular hydrogen bonds of the N-H···N type are highly probable. Specifically, a hydrogen bond can form between the hydrogen of the primary amine group (donor) and one of the nitrogen atoms of the benzimidazole ring (acceptor). nih.govucsf.edu The formation of such a bond would result in a pseudo-cyclic conformation. The strength of this interaction would depend on the geometry of the resulting ring and the distance between the donor and acceptor atoms. nih.gov
Single-crystal X-ray data for related benzimidazole derivatives have confirmed the existence of such intramolecular hydrogen bonds, which significantly influence the preferred conformation of the molecule. nih.gov These interactions play a crucial role in the molecule's biological activity and its packing in the solid state.
Crystal Engineering and Solid-State Property Prediction
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. researchgate.net For this compound, the key interactions governing its crystal packing are hydrogen bonds and π-π stacking.
Prediction of Crystal Packing and Polymorphism
The prediction of how molecules of this compound will arrange themselves in a crystal lattice involves identifying the most stable packing arrangements. This is a complex task due to the molecule's conformational flexibility and the variety of possible intermolecular interactions. ucl.ac.uk Computational crystal structure prediction (CSP) methods can be used to generate and rank a multitude of possible crystal structures based on their lattice energies. ucl.ac.uk
Given the presence of multiple hydrogen bond donors (N-H from the imidazole and the amine) and acceptors (N from the imidazole and the amine), a variety of hydrogen-bonded assemblies can be envisioned. The potential for different conformers (rotamers) to be present in the solid state increases the likelihood of polymorphism, where the compound can exist in multiple crystalline forms with different physical properties. elsevierpure.com
Hydrogen Bonding Networks and Supramolecular Synthons
The benzimidazole moiety is well-known for forming robust supramolecular synthons. rsc.orgnih.gov The most common synthon is a centrosymmetric dimer formed through a pair of N-H···N hydrogen bonds between the imidazole rings of two molecules. orientaljphysicalsciences.org This dimer is a highly stable motif that is frequently observed in the crystal structures of benzimidazole derivatives. acs.orgresearchgate.netiucr.org
In addition to this primary synthon, the primary amine group of this compound can form further hydrogen bonds, acting as both a donor and an acceptor. This can lead to the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks. For instance, the amine groups could link the benzimidazole dimers into chains or sheets. researchgate.netresearchgate.net The interplay between the strong imidazole-imidazole hydrogen bonds, the amine-mediated hydrogen bonds, and weaker C-H···π interactions will ultimately determine the final supramolecular architecture. orientaljphysicalsciences.orgiucr.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions signify longer contacts and white areas denote contacts around the van der Waals separation.
For benzimidazole derivatives, the primary intermolecular interactions are consistently dominated by hydrogen bonds and π-stacking interactions. iucr.orgnih.gov In the case of this compound, the presence of the benzimidazole N-H and the primary amine (NH2) group suggests that N-H···N and N-H···π interactions would be prominent features in its crystal packing. nih.gov The butan-1-amine substituent introduces additional possibilities for hydrogen bonding and van der Waals interactions.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. Based on studies of analogous structures, a hypothetical breakdown of the significant intermolecular contacts for this compound is presented in the table below. researchgate.netrsc.orgnih.gov
| Interaction Type | Contributing Atoms | Expected Percentage Contribution |
| H···H | Hydrogen-Hydrogen | ~40-50% |
| C···H/H···C | Carbon-Hydrogen | ~20-30% |
| N···H/H···N | Nitrogen-Hydrogen | ~10-20% |
| C···C | Carbon-Carbon (π-π stacking) | ~5-10% |
| Other | (e.g., C···N, N···N) | <5% |
This table is illustrative and based on data from analogous benzimidazole structures. The exact percentages for the target compound would require specific crystallographic analysis.
The H···H contacts, arising from the numerous hydrogen atoms on the butyl chain and the aromatic rings, are expected to cover the largest area of the Hirshfeld surface. The C···H/H···C contacts are indicative of C-H···π interactions, where the hydrogen atoms of one molecule interact with the π-system of the benzimidazole or benzene (B151609) rings of a neighboring molecule. The N···H/H···N contacts are of particular importance as they represent the strong hydrogen bonds that are characteristic of benzimidazole packing, often forming chains or dimeric motifs. nih.gov Finally, C···C contacts would signify the presence of π-π stacking between the aromatic rings of adjacent molecules.
Tautomeric Equilibria and Exchange Phenomena in Solution and Solid State
The phenomenon of tautomerism is a crucial aspect of the chemistry of 2-substituted benzimidazoles. For this compound, two principal types of tautomerism are relevant: annular tautomerism of the benzimidazole ring and amino-imino tautomerism of the 2-substituent.
Annular Tautomerism:
In N-unsubstituted benzimidazoles, the proton on the imidazole nitrogen can migrate between the two nitrogen atoms (N1 and N3). This is a rapid and degenerate process in solution, leading to a time-averaged C2v symmetry observable by techniques like NMR spectroscopy. beilstein-journals.orgnih.gov This means that in solution, the pairs of carbons C4/C7, C5/C6, and C3a/C7a become chemically equivalent.
In the solid state, this proton exchange is typically frozen, resulting in a single, non-symmetrical tautomer where the proton is localized on one of the nitrogen atoms. beilstein-journals.org This "blocked tautomerism" leads to distinct signals for each carbon atom in solid-state NMR spectra. beilstein-journals.org
Amino-Imino Tautomerism:
For 2-aminobenzimidazoles, a second equilibrium exists between the amino form and the imino form. This is a functional group tautomerism that significantly affects the electronic and structural properties of the molecule.
The position of this equilibrium is influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of other substituents on the benzimidazole ring. nih.gov In many cases, the amino tautomer is the more stable form. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying this equilibrium. The chemical shifts of the carbon and nitrogen atoms in the imidazole ring are particularly sensitive to the tautomeric form. nih.govresearchgate.net
| Tautomeric Form | Key Structural Features | Expected 13C NMR Characteristics (in solution) |
| Annular Tautomers (fast exchange) | Proton rapidly exchanges between N1 and N3. | Averaged signals for C4/C7, C5/C6, and C3a/C7a. |
| Amino Tautomer | Exocyclic C-N bond is a single bond. Both imidazole nitrogens are endocyclic. | - |
| Imino Tautomer | Exocyclic C-N bond is a double bond. One nitrogen is exocyclic. | - |
This table outlines the general characteristics of tautomerism in 2-aminobenzimidazoles.
In solution, the rate of proton exchange in both annular and amino-imino tautomerism can be influenced by the solvent's polarity and its ability to act as a proton donor or acceptor. In non-polar solvents, intramolecular proton transfer may be favored, while in polar, protic solvents, intermolecular proton exchange facilitated by solvent molecules becomes more significant. The study of these exchange phenomena provides deep insights into the reaction mechanisms and intermolecular interactions of this compound in different environments.
Chemical Reactivity and Derivatization Strategies
Functionalization of the Primary Amine Group
The primary amine group on the butyl side chain of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is a key site for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation, Alkylation, and Acylation Reactions
The primary amine readily undergoes reactions typical of its functional class, including amidation, alkylation, and acylation, to yield a variety of derivatives.
Amidation and Acylation: The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. nih.gov The primary amine of the title compound can be acylated using various reagents such as acid chlorides, anhydrides, or carboxylic acids with the aid of coupling agents. nih.govresearchgate.net This reaction is highly efficient for producing N-acylated derivatives. For instance, acylation with an excess of alkyl carbonhalidates can lead to the formation of alkyl benzimidazole-2-carbamates. researchgate.net Furthermore, chemoselective acylation can be directed. Under specific copper catalysis conditions, N-acylation can occur to produce tertiary amides. rsc.org A new method for highly selective amide synthesis involves carbonyl imidazole (B134444) intermediates that react exclusively with primary amines. nih.gov
| Acylating Agent | Reaction Type | Resulting Functional Group |
| Acid Chlorides (R-COCl) | Acylation | Secondary Amide |
| Acid Anhydrides ((RCO)₂O) | Acylation | Secondary Amide |
| Carboxylic Acids (R-COOH) | Amidation (with coupling agent) | Secondary Amide |
| Phenylchloroformate | Carbamoylation | Phenyl Carbamate |
Alkylation: The primary amine can be alkylated with alkyl halides. Depending on the reaction conditions, this can lead to the formation of secondary or tertiary amines. The benzimidazole (B57391) ring itself, specifically the N1 position, is also susceptible to alkylation, often with reagents like benzyl (B1604629) halides. chemicalbook.comconnectjournals.com
Schiff Base Formation and Imino Derivatives
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgeijppr.com This reaction proceeds via a two-step mechanism involving the formation of a carbinolamine intermediate, followed by dehydration. eijppr.com The primary amine of this compound can react with a wide range of aromatic aldehydes to form the corresponding Schiff base derivatives. researchgate.net These imine compounds are significant in coordination chemistry, where the imine nitrogen can act as a ligand for metal ions. wikipedia.org The synthesis is often catalyzed by a small amount of acid. youtube.com
Novel imine ligands and their metal complexes have been synthesized from benzimidazole derivatives, demonstrating the importance of this reaction in creating compounds with specific biological or chemical properties. mdpi.comnih.gov
| Carbonyl Compound | Example | Resulting Structure |
| Aromatic Aldehyde | Benzaldehyde | N-benzylidene derivative |
| Substituted Aromatic Aldehyde | Salicylaldehyde | Imine with ortho-hydroxyl group |
| Ketone | Acetone | N-isopropylidene derivative |
Modifications and Substitutions on the Benzimidazole Nucleus
The benzimidazole ring system is an aromatic heterocycle that can undergo various electrophilic substitution and cross-coupling reactions, allowing for extensive modification of the core structure.
Halogenation and Nitration
Electrophilic substitution reactions on the benzimidazole ring primarily occur on the benzene (B151609) portion of the molecule.
Halogenation: The halogenation of benzimidazoles, using reagents like bromine or N-halosuccinimides, typically results in substitution at the 5- and/or 6-positions. tandfonline.comijmpronline.com For instance, reacting a benzimidazole with a stoichiometric amount of bromine in acetic acid can yield brominated derivatives. tandfonline.com A convenient method involves using an N-halosuccinimide in chloroform. tandfonline.com The use of hydrogen peroxide with hydrohalic acids (HCl, HBr) can also achieve selective dihalogenation. nih.gov
Nitration: The nitration of the benzimidazole nucleus is a common electrophilic aromatic substitution. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, directs the nitro group to the 5(6)-position. tandfonline.comyoutube.com Quantum-chemical studies confirm that the 1H-tautomer of benzimidazole favors nitration at the 6-position. Obtaining substitution at the 4(7)-position often requires the 5- and 6-positions to be blocked first. tandfonline.com Ozone-mediated nitration with nitrogen dioxide has been shown to produce 1-nitrobenzimidazole derivatives. nih.gov
Aromatic Substitutions and Cross-Coupling Reactions
Modern cross-coupling reactions provide powerful tools for creating C-C and C-N bonds on the benzimidazole scaffold, significantly expanding the accessible chemical space.
Aromatic Substitutions: Intramolecular aromatic nucleophilic substitution (S_NAr) can occur in suitably substituted benzimidazoles, such as 2-(2-nitrophenyl)-1H-benzimidazoles, leading to cyclization. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for the arylation of the benzimidazole ring. researchgate.net These reactions typically involve a pre-halogenated benzimidazole (e.g., bromo- or iodo-substituted) and a boronic acid partner. acs.org Palladium complexes with benzimidazole-derived N-donor ligands have themselves been used as catalysts in Suzuki and Heck reactions. researchgate.net More advanced methods include intramolecular cross-dehydrogenative coupling (CDC) reactions, which can form fused polycyclic systems without the need for pre-functionalization of the coupling partners. nih.gov
| Reaction Type | Catalyst/Reagents | Typical Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd₂(dba)₃), Base | Halogenated Benzimidazole, Arylboronic Acid | C-C (Aryl-Aryl) |
| N-Arylation | Pd or Cu catalyst | Benzimidazole, Aryl Halide | C-N |
| Cross-Dehydrogenative Coupling (CDC) | Pd(II)/Cu(I) catalyst system | Benzimidazole C-H, Arene C-H | C-C (Aryl-Aryl) |
Coordination Chemistry and Ligand Design
The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The presence of multiple nitrogen donor atoms—the two nitrogens of the imidazole ring and the primary amine nitrogen—allows it to coordinate with a variety of metal ions.
Benzimidazole derivatives are known to form stable complexes with transition metals such as copper(II), zinc(II), cobalt(II), and silver(I). mdpi.comroyalsocietypublishing.orgnih.gov The coordination typically involves the pyridine-like nitrogen (N3) of the imidazole ring and can also involve other donor groups present on substituents. mdpi.comnih.gov In the case of the title compound, the primary amine group can participate in chelation, potentially forming a stable bidentate or tridentate ligand that binds to a metal center.
The FT-IR spectra of such complexes confirm coordination, with characteristic shifts in the stretching frequencies of the C=N and C-N bonds upon binding to a metal ion. mdpi.comnih.gov The resulting metal complexes have been investigated for a range of applications, including as potential anticancer agents. nih.govroyalsocietypublishing.orgnih.gov The design of these ligands is often guided by a structure-based approach to create complexes with specific geometries and electronic properties. mdpi.com
Complexation with Transition Metal Ions
No published data could be found detailing the complexation of This compound with transition metal ions.
Role as a Ligand in Catalysis (General Chemical Catalysis)
There is no available research documenting the use of This compound as a ligand in any form of general chemical catalysis.
Formation of Supramolecular Architectures
No studies have been identified that report on the involvement of This compound in the formation of supramolecular architectures.
Based on the available scientific literature, a detailed article focusing solely on the advanced analytical separation and quantification methodologies for the specific chemical compound “this compound” cannot be generated.
Extensive searches for analytical methods have revealed that while there is a wealth of information on the analysis of the broader class of benzimidazole derivatives, specific methods and research findings for "this compound" are not present in the provided search results. The existing literature primarily details methodologies for other compounds within the benzimidazole family, such as albendazole, mebendazole, and fenbendazole. nih.govptfarm.plchromatographyonline.comnih.gov
Applying the general analytical conditions used for these related but structurally distinct compounds to "this compound" would be scientifically speculative and would not adhere to the strict requirement of focusing solely on the specified molecule. Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be constructed.
Advanced Analytical Separation and Quantification Methodologies
Hyphenated Techniques for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of benzimidazole (B57391) derivatives due to its high sensitivity and specificity, particularly in complex matrices. nih.gov The methodology generally involves reverse-phase chromatography to separate the analyte, followed by electrospray ionization (ESI) and detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.govnih.gov
Research Findings:
For the analysis of benzimidazole compounds, reverse-phase columns, such as C18, are standard. iaea.orgresearchgate.net A study on various 2-arylvinyl benzimidazole derivatives utilized a ZORBAX Eclipse plus C18 column (2.1 X 50 mm, 1.8 µm) for chromatographic separation. researchgate.net The mobile phase typically consists of an aqueous component and an organic solvent, both acidified with a small amount of formic acid to promote protonation of the basic benzimidazole ring and improve peak shape and ionization efficiency. researchgate.netresearchgate.net A common mobile phase composition is a gradient or isocratic mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. researchgate.net Elution flow rates are generally in the range of 0.30 to 0.45 mL/min. researchgate.net
Positive electrospray ionization (ESI+) is the preferred mode for analyzing benzimidazoles, as the nitrogen atoms in the imidazole (B134444) ring are readily protonated, leading to the formation of a strong [M+H]⁺ signal. acs.org Tandem mass spectrometry (MS/MS) is then used to select this precursor ion and fragment it, with the resulting product ions providing structural confirmation and enabling highly selective quantification. nih.govnih.gov
Table 1: Representative LC-MS/MS Parameters for Benzimidazole Derivative Analysis
| Parameter | Setting | Source(s) |
|---|---|---|
| Chromatography | ||
| Column | C18 (e.g., ZORBAX Eclipse plus, 50 mm x 2.1 mm, 1.8 µm) | researchgate.net |
| Mobile Phase A | Water + 0.1% Formic Acid | researchgate.net |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | researchgate.net |
| Elution Mode | Isocratic or Gradient | researchgate.net |
| Flow Rate | 0.30 - 0.45 mL/min | researchgate.net |
| Injection Volume | 3 µL | researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.goviaea.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. escholarship.org For many benzimidazole derivatives, particularly those containing polar functional groups like the primary amine in 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. nih.gov
Research Findings:
While specific GC-MS methods for this compound are not prevalent in the literature, methods for other benzimidazoles can be adapted. For instance, a study on the analysis of 2-mercaptobenzimidazole (B194830) and other thyreostatic drugs involved a derivatization step using pentafluorobenzyl bromide (PFBBr) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before GC/MS analysis. nih.gov This two-step derivatization targets different functional groups to enhance volatility. For a compound like this compound, silylation reagents such as MSTFA or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would be suitable for derivatizing the primary amine and the N-H group of the imidazole ring.
The analysis is then performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). Standard electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that are useful for structural elucidation and library matching. nih.gov
Table 2: Postulated GC-MS Parameters for Derivatized this compound
| Parameter | Setting | Source(s) |
|---|---|---|
| Derivatization | ||
| Reagent | MSTFA or BSTFA with TMCS | nih.gov |
| Reaction | Silylation of primary amine and imidazole N-H | nih.gov |
| Gas Chromatography | ||
| Column | 5% Phenyl-methylpolysiloxane capillary column | nih.gov |
| Carrier Gas | Helium | escholarship.org |
| Injection Mode | Split/Splitless | escholarship.org |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | nih.gov |
Electrochemical Analysis in Non-Biological Systems
Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the quantification of electroactive compounds like benzimidazole derivatives. researchgate.net The benzimidazole ring system can be oxidized at a suitable electrode surface, providing a measurable analytical signal. The sensitivity and selectivity of this method can be significantly enhanced by using chemically modified electrodes. researchgate.netresearchgate.net
Research Findings:
Studies on the benzimidazole fungicides carbendazim (B180503) and thiabendazole (B1682256) have demonstrated their successful detection using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). acs.orgnih.gov These analyses are typically performed in a phosphate-buffered saline (PBS) solution at a neutral pH (around 7.0). acs.orgnih.gov
To improve detection limits and prevent electrode fouling, various modified electrodes have been developed. One study reported a highly sensitive sensor based on a glassy carbon electrode (GCE) modified with a ZnFe₂O₄/SWCNTs (zinc ferrite (B1171679)/single-walled carbon nanotubes) nanohybrid. acs.orgacs.org This modification provides a larger active surface area and excellent electrocatalytic activity, enhancing the voltammetric response. acs.orgacs.org Using DPV with this modified electrode, detection limits for carbendazim and thiabendazole were as low as 0.09 µM and 0.05 µM, respectively. acs.orgnih.gov The electrochemical process for these compounds was determined to be controlled by adsorption and diffusion. nih.govacs.org Such an approach would be highly applicable to the analysis of this compound, given its shared benzimidazole core.
Table 3: Representative Electrochemical Analysis Parameters for Benzimidazole Derivatives
| Parameter | Setting | Source(s) |
|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) | acs.orgnih.gov |
| Working Electrode | Glassy Carbon Electrode (GCE) modified with nanomaterials (e.g., ZnFe₂O₄/SWCNTs) | acs.orgacs.org |
| Reference Electrode | Ag/AgCl | N/A |
| Counter Electrode | Platinum Wire | N/A |
| Electrolyte | Phosphate-Buffered Saline (PBS), pH 7.0 | acs.orgnih.gov |
| Potential Range | e.g., 0.2 V to 1.0 V | acs.org |
Q & A
Q. Advanced Research Focus
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with GPCRs (e.g., α2C-AR) or kinases (e.g., Src). Focus on π-π stacking with benzimidazole and hydrogen bonds with the amine group .
- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values to prioritize functional groups (e.g., electron-withdrawing substituents improve kinase inhibition) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
What strategies are effective in analyzing discrepancies between in vitro and in vivo activity data for benzimidazole-based compounds?
Q. Advanced Research Focus
- Metabolic stability assays : Use liver microsomes to identify rapid Phase I oxidation of the butan-1-amine chain, which may reduce in vivo efficacy .
- Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction; high PPB (>95%) may limit bioavailability .
- Pharmacokinetic modeling : Integrate in vitro clearance and permeability data (e.g., Caco-2 assays) to predict in vivo exposure using tools like GastroPlus .
How can the compound’s enzyme inhibition potential be systematically evaluated, and what are key pitfalls in interpreting IC₅₀ values?
Q. Advanced Research Focus
- Enzyme kinetics : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition. For example, test α-glycosidase inhibition with varying substrate (pNPG) concentrations .
- Artifact mitigation : Include controls for aggregation (e.g., 0.01% Triton X-100) and redox interference (e.g., DTT supplementation) .
- IC₅₀ variability : Account for enzyme lot-to-lot differences by normalizing to a reference inhibitor (e.g., acarbose for α-glycosidase) .
What experimental approaches resolve contradictions in reported biological activity data for benzimidazole derivatives?
Q. Advanced Research Focus
- Orthogonal assays : Confirm antimicrobial activity via both agar diffusion (qualitative) and broth microdilution (quantitative MIC/MBC) to address solubility artifacts .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl or methoxy groups) to isolate pharmacophore contributions .
- Meta-analysis : Compare published datasets using tools like RevMan to identify confounding variables (e.g., cell line specificity in cytotoxicity studies) .
How can the compound’s role in modulating oxidative pathways be investigated, particularly in neurodegenerative models?
Q. Advanced Research Focus
- Dopamine oxidation assays : Monitor aminochrome formation via UV-Vis spectroscopy (λ = 475 nm) using copper-benzimidazole complexes as catalysts .
- ROS detection : Use DCFH-DA fluorescence in SH-SY5Y cells to quantify reactive oxygen species (ROS) scavenging activity .
- In vivo validation : Employ MPTP-induced Parkinson’s disease models in mice, assessing dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .
What methodologies are recommended for evaluating the compound’s potential as an antimicrobial agent against multidrug-resistant pathogens?
Q. Advanced Research Focus
- Time-kill assays : Compare bactericidal kinetics (e.g., 0–24 hrs) against MRSA or ESBL-producing E. coli .
- Synergy studies : Test combination with β-lactams using checkerboard assays; calculate fractional inhibitory concentration (FIC) indices .
- Resistance induction : Serial passage experiments to assess propensity for resistance development over 30 generations .
How can spectroscopic and crystallographic data be integrated to refine the compound’s structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Crystallographic overlay : Align X-ray structures of analogs (e.g., 2-aminobenzimidazole derivatives) to identify conserved hydrogen-bonding motifs .
- Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated modes (e.g., B3LYP/6-31G*) to assign functional group contributions .
- SAR heatmaps : Use cheminformatics tools (e.g., Spotfire) to visualize correlations between substituent electronegativity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
